molecular formula C21H21N3O2S B3000624 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 864858-87-7

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B3000624
CAS No.: 864858-87-7
M. Wt: 379.48
InChI Key: SPPIXYCAZSCYCI-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[2,3-c]pyridine ring fused with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Thieno[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.

    Introduction of Functional Groups: The acetyl, cyano, and carboxamide groups are introduced through various chemical reactions such as acetylation, cyanoacetylation, and amidation. These reactions typically require specific catalysts and solvents to proceed efficiently.

    Coupling with Tetrahydronaphthalene: The final step involves the coupling of the thieno[2,3-c]pyridine derivative with a tetrahydronaphthalene moiety. This step may involve the use of coupling agents and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done through the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization using computational methods.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.

Scientific Research Applications

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives and tetrahydronaphthalene derivatives with different functional groups. Examples include:

  • N-(3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
  • N-(6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Uniqueness

The uniqueness of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide lies in its specific combination of functional groups and its structural features. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13(25)24-9-8-17-18(11-22)21(27-19(17)12-24)23-20(26)16-7-6-14-4-2-3-5-15(14)10-16/h6-7,10H,2-5,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPIXYCAZSCYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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